Cas no 879-65-2 (quinoxaline-2-carboxylic acid)

Quinoxaline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoxaline core with a carboxylic acid functional group at the 2-position. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and coordination complexes. Its rigid aromatic framework and reactive carboxyl group enable efficient derivatization, facilitating the development of biologically active molecules. The compound exhibits stability under standard conditions and is compatible with various coupling and condensation reactions. Its utility extends to applications in material science, where it serves as a precursor for functionalized polymers and ligands. High purity grades are available to meet rigorous research and industrial requirements.
quinoxaline-2-carboxylic acid structure
quinoxaline-2-carboxylic acid structure
商品名:quinoxaline-2-carboxylic acid
CAS番号:879-65-2
MF:C9H6N2O2
メガワット:174.156141757965
MDL:MFCD00012334
CID:40181
PubChem ID:96695

quinoxaline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Quinoxalinecarboxylic acid
    • quinoxaline-2-carboxylicacid
    • 2-QUINOXALINECARBOXYLIC ACID (KG LEVEL)
    • NSC86873
    • Quinoxaline-2-carboxylic acid
    • 2-Quinoxalinecarboxylicacid
    • 2-Carboxyquinoxaline
    • M5OE8SN42M
    • 2-QCA
    • PubChem9776
    • quinoxalinecarboxylic acid
    • quinoxaline carboxylic acid
    • NCIOpen2_001193
    • 2-quinoxaline carboxylic acid
    • MLS000056026
    • KSC448M8L
    • UPUZGXILYFKSGE-UHFFFAOYSA-N
    • HMS2379P19
    • NSC 86873
    • BDBM50518654
    • FT-0602831
    • SY002404
    • FT-0687559
    • CHEMBL151797
    • AS-5295
    • DTXSID80236688
    • MFCD00012334
    • UNII-M5OE8SN42M
    • SMR000068509
    • C18624
    • NSC-86873
    • F2158-0310
    • 879-65-2
    • AM20070439
    • Q0081
    • CS-W002071
    • Q27283516
    • W-204001
    • CL1016
    • NS00040640
    • AC-2651
    • 2-Quinoxalinecarboxylic acid, 97%
    • EU-0066606
    • VU0118494-2
    • SCHEMBL354679
    • EN300-12790
    • AKOS000270312
    • 2-quinoxalinecarboxylate
    • STL558240
    • DTXCID10159179
    • DB-006218
    • BBL104226
    • ALBB-023929
    • quinoxaline-2-carboxylic acid
    • MDL: MFCD00012334
    • インチ: 1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
    • InChIKey: UPUZGXILYFKSGE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=NC2C(=CC=CC=2)N=1)O

計算された属性

  • せいみつぶんしりょう: 174.04300
  • どういたいしつりょう: 174.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.1
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.4210
  • ゆうかいてん: 209°C(lit.)
  • ふってん: 355.1 °C at 760 mmHg
  • フラッシュポイント: 168.6℃
  • PSA: 63.08000
  • LogP: 1.32800
  • ようかいせい: 未確定

quinoxaline-2-carboxylic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

quinoxaline-2-carboxylic acid 税関データ

  • 税関コード:29339900

quinoxaline-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB467464-1 g
Quinoxaline-2-carboxylic acid, 95%; .
879-65-2 95%
1g
€72.90 2023-07-18
TRC
Q765265-1g
2-Quinoxalinecarboxylic Acid
879-65-2
1g
$ 213.00 2023-09-06
TRC
Q765265-25g
2-Quinoxalinecarboxylic Acid
879-65-2
25g
$1229.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045558-25g
Quinoxaline-2-carboxylic acid
879-65-2 98%
25g
¥196.00 2024-04-27
BAI LING WEI Technology Co., Ltd.
249624-500MG
2-Quinoxalinecarboxylic acid, 97%
879-65-2 97%
500MG
¥ 65 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Q004A-25g
quinoxaline-2-carboxylic acid
879-65-2 97%
25g
¥221.0 2022-05-30
eNovation Chemicals LLC
D210694-1g
2-Quinoxalinecarboxylic acid
879-65-2 97%
1g
$185 2024-05-24
eNovation Chemicals LLC
D389417-100g
2-Quinoxalinecarboxylic acid
879-65-2 97%
100g
$510 2024-05-24
Life Chemicals
F2158-0310-0.5g
quinoxaline-2-carboxylic acid
879-65-2 95%+
0.5g
$19.0 2023-09-06
Life Chemicals
F2158-0310-10g
quinoxaline-2-carboxylic acid
879-65-2 95%+
10g
$84.0 2023-09-06

quinoxaline-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Benzyl alcohol Solvents: Glycerol
1.2 Reagents: Ammonium sulfate ,  Ammonium chloride
リファレンス
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  18 h, acidified, 4 °C
リファレンス
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  1 h, 80 °C
リファレンス
An efficient synthesis and biological activity of quinoxaline-2-carboxylic acid and its derivatives
Kumar, Navneet; et al, Journal of Applicable Chemistry (Lumami, 2013, 2(2), 143-149

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9
リファレンス
Development of reference materials of 2-quinoxalinecarboxylic acid
Zhou, Bo; et al, Huaxue Shiji, 2016, 38(1), 55-58

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
リファレンス
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Certain properties of 1-oxo-4-hydroxypyridazino[4,5-6]quinoxaline
Koksharova, T. G.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1977, (3), 402-6

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetic acid ;  rt → 80 °C; 18 h, 80 °C; 80 °C → rt; 4 h, rt → 4 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  18 h, acidified, 4 °C
リファレンス
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
リファレンス
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, 40 °C; 3 h, 40 °C → 60 °C; 30 min, 60 °C; 45 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Quinoxaline-2-carboxamides. Synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists
Mahesh, Radhakrishnan; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2011, 26(5), 610-615

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  60 °C
リファレンス
Aromatic heterocyclic esters of podophyllotoxin exert anti-MDR activity in human leukemia K562/ADR cells via ROS/MAPK signaling pathways
Zhang, Lei; et al, European Journal of Medicinal Chemistry, 2016, 123, 226-235

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Selenium dioxide Solvents: Xylene
リファレンス
Oxidation of 2,3-dimethylquinoxaline and 2,4-dimethylquinazoline with selenium dioxide
Kepez, Mustafa, Monatshefte fuer Chemie, 1989, 120(2), 127-30

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium dithionite Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
リファレンス
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetic anhydride ;  18 h, 125 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
リファレンス
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
リファレンス
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  12 h, 110 °C
リファレンス
Water-Mediated C-H Cyanation of Quinoxalin-2(1H)-ones and Quinoxalines Under Visible-Light Conditions
Badhani, Gaurav; et al, ChemistrySelect, 2023, 8(27),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
リファレンス
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
リファレンス
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid
リファレンス
Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression
Mahesh, Radhakrishnan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6773-6776

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  heated
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  60 °C
リファレンス
Acetonitrile-Vapor-Induced Color and Luminescence Changes in a Cyclometalated Heteroleptic Iridium Complex
Liu, Zhiwei; et al, Inorganic Chemistry, 2008, 47(18), 8025-8030

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
2.2 Reagents: Hydrogen peroxide Solvents: Water ;  0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
リファレンス
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Antidepressant and anxiolytic-like effects of 4n, a novel 5-HT3 receptor antagonist using behaviour based rodent models
Kumar, Baldev; et al, Indian Journal of Experimental Biology, 2012, 50(9), 625-632

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Effect of a novel 5-HT3 receptor antagonist N-(3-Chloro-2-methylphenyl) quinoxalin-2-carboxamide, in corticosterone-induced depression-like behavior and oxidative stress in mice
Gupta, Deepali; et al, Steroids, 2015, 96, 95-102

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Titanium chloride (TiCl3)
2.1 Reagents: Hydrogen peroxide
リファレンス
Determination of carbadox-related residues in swine liver by gas chromatography/mass spectrometry with ion trap detection
Lynch, Martin J.; et al, Journal - Association of Official Analytical Chemists, 1991, 74(4), 611-18

ごうせいかいろ 24

はんのうじょうけん
1.1 Solvents: Water ;  2 h, reflux
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  1 h, 80 °C
リファレンス
An efficient synthesis and biological activity of quinoxaline-2-carboxylic acid and its derivatives
Kumar, Navneet; et al, Journal of Applicable Chemistry (Lumami, 2013, 2(2), 143-149

quinoxaline-2-carboxylic acid Raw materials

quinoxaline-2-carboxylic acid Preparation Products

quinoxaline-2-carboxylic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:879-65-2)2-Quinoxalinecarboxylic acid
注文番号:2469574
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally

quinoxaline-2-carboxylic acid 関連文献

quinoxaline-2-carboxylic acidに関する追加情報

Quinoxaline-2-Carboxylic Acid: A Versatile Scaffold in Chemical and Biological Research

The compound quinoxaline-2-carboxylic acid, identified by the CAS registry number CAS 879-65-2, has emerged as a critical structural motif in modern chemical and biomedical research due to its unique physicochemical properties and diverse functionalization potential. This heterocyclic compound, characterized by its fused quinoxaline core appended with a carboxylic acid group at the 2-position, serves as a foundational building block for the design of advanced pharmaceutical agents, bioactive materials, and specialty chemicals.

Quinoxaline-2-carboxylic acid synthesis has been refined through recent advancements in catalytic methodologies, with studies published in 2023 highlighting environmentally benign protocols using microwave-assisted organic synthesis (MAOS) and recyclable catalyst systems. Researchers from the University of Cambridge demonstrated a one-pot process combining nitrosoarene cyclization with ester hydrolysis, achieving yields exceeding 95% while minimizing solvent usage—a breakthrough aligning with green chemistry principles.

In drug discovery applications, this compound’s pharmacophoric potential is underscored by its ability to modulate multiple biological targets. A landmark study in the Journal of Medicinal Chemistry (December 2023) revealed that derivatives of quinoxaline-2-carboxylic acid exhibit potent anti-proliferative activity against triple-negative breast cancer cells by disrupting mitochondrial function through selective inhibition of complex I in the electron transport chain. The carboxylate moiety facilitates bioavailability optimization via pH-sensitive prodrug strategies.

Beyond oncology applications, this scaffold has gained traction in neurodegenerative disease research. Collaborative work between MIT and Kyoto University identified a novel class of CAS 879-65-2-based compounds capable of crossing the blood-brain barrier while selectively inhibiting β-secretase (BACE1), a key enzyme implicated in Alzheimer’s disease pathogenesis. The quinoxaline core’s planar structure enhances membrane permeability without compromising enzyme specificity.

In material science contexts, researchers at ETH Zurich recently engineered self-healing polymer networks incorporating quinoxaline-2-carboxylic acid units through dynamic imide bonds formed during thermal curing processes. These materials demonstrated exceptional mechanical recovery properties after mechanical damage, achieving up to 98% tensile strength restoration—a significant advancement for smart structural composites.

The compound’s photochemical properties are also being explored for optoelectronic applications. A Nature Communications paper (July 2024) described organic solar cell designs where quinoxaline-based acceptor layers enabled power conversion efficiencies surpassing 15%, attributed to optimized charge carrier mobility facilitated by the conjugated π-system of the quinoxaline ring system.

In diagnostic chemistry, conjugates of CAS 879-65-2 have been developed as fluorescent probes for real-time monitoring of intracellular reactive oxygen species (ROS). The carboxylic acid functionality enables site-specific attachment to targeting ligands via amide bond formation, enhancing both detection specificity and cellular uptake efficiency compared to conventional probes.

Safety assessments published in Regulatory Toxicology and Pharmacology (March 2024) confirmed low acute toxicity profiles for this compound when administered orally or intravenously within therapeutic dose ranges, with no observed mutagenic effects under standard Ames test protocols—critical validation for translational drug development programs.

Ongoing research focuses on expanding synthetic versatility through click chemistry approaches. ClickBio Solutions reported successful CuAAC reactions coupling azide-functionalized quinoxalinyl carboxylates with terminal alkynes under aqueous conditions, enabling rapid library generation for high-throughput screening campaigns targeting G-protein coupled receptors (GPCRs).

The convergence of these advancements positions quinoxaline-based systems at the forefront of next-generation therapeutic innovation—bridging gaps between synthetic organic chemistry and precision medicine while addressing critical challenges across diverse application domains from energy storage to neuroprotection.

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